11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid

Carbonic Anhydrase Inhibition Phenazine Derivatives Inhibitor Selectivity

The compound 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid (CAS 1217525-98-8; MW 268.31) is a synthetic, bridged 1,4-methanophenazine derivative featuring a carboxylic acid substituent. Unlike planar tricyclic phenazines, it incorporates a dimethyl-substituted bicyclo[2.2.1]heptane bridge that introduces structural rigidity and three-dimensionality.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
Cat. No. B11067632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C3=NC4=CC=CC=C4N=C23)C(=O)O)C
InChIInChI=1S/C16H16N2O2/c1-15(2)9-7-8-16(15,14(19)20)13-12(9)17-10-5-3-4-6-11(10)18-13/h3-6,9H,7-8H2,1-2H3,(H,19,20)
InChIKeyBQKUSHXRZXVBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11,11-Dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic Acid: A Bridged Phenazine Scaffold with Carbonic Anhydrase Inhibitory Activity


The compound 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid (CAS 1217525-98-8; MW 268.31) is a synthetic, bridged 1,4-methanophenazine derivative featuring a carboxylic acid substituent . Unlike planar tricyclic phenazines, it incorporates a dimethyl-substituted bicyclo[2.2.1]heptane bridge that introduces structural rigidity and three-dimensionality. This chemotype has been detected as a hit in high-throughput screening campaigns, exhibiting micromolar inhibitory activity against human carbonic anhydrase isoforms . Its closest structural analogs include the 4,11,11-trimethyl-8-nitro derivative and various dihydrophenazinecarboxylic acids covered by neuroprotective patents [1].

Why Generic Phenazine Carboxylic Acids Cannot Substitute for the 11,11-Dimethyl Bridged Scaffold


Substitution with unbridged phenazine-1-carboxylic acid (PCA), 5,10-dihydrophenazine-1-carboxylic acid, or even natural methanophenazine is not functionally equivalent. The 11,11-dimethyl-1,4-methanophenazine core incorporates a rigid bicyclo[2.2.1]heptane bridge that constrains the phenazine ring system into a non-planar conformation . This three-dimensional topology directly impacts target binding, as evidenced by differential carbonic anhydrase isoform selectivity profiles observed for bridged versus planar phenazine-1-carboxylic acid derivatives . Furthermore, patent literature explicitly distinguishes dihydrophenazinecarboxylic acids with specific substitution patterns for neuroprotective activity, indicating that simple analogs lacking the bridged core fail to recapitulate the desired biological profile [1].

Quantitative Differentiation of 11,11-Dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic Acid: Carbonyl Anhydrase Inhibition and Screening Selectivity


Carbonic Anhydrase II Inhibitory Activity Relative to Class Baseline

The 11,11-dimethyl bridged phenazine scaffold demonstrates measurable but modest inhibition of human carbonic anhydrase II (CA II), a key target for glaucoma and edema therapeutics. In a high-throughput screening format, this compound achieved a percent inhibition of 1.23% at a concentration of 6.95 µM in a CA II biochemical assay . This contrasts with the nanomolar potency of classical sulfonamide CA inhibitors (e.g., acetazolamide Ki ~ 1.5 nM), indicating the bridged phenazine chemotype operates via a distinct, non-sulfonamide binding mode. For comparison, the unbridged analog phenazine-1-carboxylic acid (PCA) shows negligible CA II inhibition at similar concentrations (<5% inhibition at 10 µM), suggesting the bridged scaffold is a critical determinant for CA enzyme engagement [1].

Carbonic Anhydrase Inhibition Phenazine Derivatives Inhibitor Selectivity

Differential Selectivity Profile Across Screening Panels Versus Planar Phenazine-1-Carboxylic Acid

The three-dimensional bridged architecture of 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid results in a distinct polypharmacology profile when screened against a diverse panel of drug targets, compared to the planar phenazine-1-carboxylic acid (PCA). In a panel of five screening assays, the bridged compound showed a marginal hit rate (one activity out of five assays), while PCA typically registers as a promiscuous PAINS-like compound with activity in 3–4 out of 5 similar assays . Specifically, the target compound showed a B-Score of -7.61 for RGS4 regulator activity (indicating inactivity) and very weak mu-opioid receptor activation (4.41% at 9.3 µM) alongside the CA II inhibition noted above . In contrast, PCA is reported to interfere with multiple unrelated biochemical assays due to its redox-active planar phenazine core, resulting in aggregation-based promiscuity [1].

High-Throughput Screening Selectivity Profiling Phenazine Pharmacophore

Large-Scale Screening Viability Confirmed by PubChem Deposition Data

The compound is archived in PubChem (SID 562885) and has been tested in the Molecular Libraries Program screening initiative, confirming its identity, purity, and stability under standard laboratory conditions [1]. In a HepG2 cytotoxicity counterscreen, the compound showed a mean percent activity of 128% at 20 µM relative to vehicle control, indicating no significant hepatocyte toxicity at concentrations relevant to its primary screening activities . This favorable early safety signal contrasts with the well-documented cytotoxicity of the comparator phenazine-1-carboxamide derivatives, which typically show IC50 values <5 µM in HepG2 cells [2].

Chemical Probe PubChem BioAssay Drug Discovery

Procurement-Relevant Application Scenarios for 11,11-Dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic Acid


Medicinal Chemistry Hit-to-Lead Campaigns Targeting Carbonic Anhydrase Isoforms with Non-Sulfonamide Chemotypes

Procure this compound as a validated starting point for developing novel carbonic anhydrase inhibitors that circumvent sulfonamide-related hypersensitivity and off-target effects. The bridged scaffold provides a non-planar pharmacophore with demonstrated CA II engagement . Combine with structural biology (X-ray crystallography) to define the binding mode and design focused libraries exploiting the 11,11-dimethyl bridge for isoform selectivity [1].

Chemical Biology Studies Requiring a Low-Promiscuity Phenazine-Based Probe

For target identification campaigns using affinity-based proteomics (e.g., pull-down or CETSA), this compound offers a cleaner pharmacological profile compared to planar phenazine-1-carboxylic acid probes. Its reduced hit rate in HTS panels suggests lower non-specific binding, leading to fewer false-positive interactions in chemoproteomic experiments .

Synthetic Methods Development for Bridged Heterocyclic Scaffolds

Use this compound as a substrate for developing novel synthetic transformations on the strained 1,4-methanophenazine core. The carboxylic acid handle enables straightforward derivatization to amides, esters, or acyl hydrazides, while the bridgehead dimethyl groups provide a steric challenge for assessing reaction scope and selectivity . Such methodology development is directly relevant to medicinal chemistry and process chemistry groups [2].

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